REACTION_SMILES
|
[CH2:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[N:20]=[C:21]([CH3:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[c:6]1([SiH3:7])[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[CH2:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[NH:20][CH:21]([CH3:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=NCc1ccccc1)c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[SiH3]c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NCc1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[N:20]=[C:21]([CH3:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[c:6]1([SiH3:7])[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[CH2:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[NH:20][CH:21]([CH3:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=NCc1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[SiH3]c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NCc1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[N:20]=[C:21]([CH3:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH2:1]([Li:2])[CH2:3][CH2:4][CH3:5].[CH2:29]1[O:30][CH2:31][CH2:32][CH2:33]1.[c:6]1([SiH3:7])[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[CH2:13]([c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)[NH:20][CH:21]([CH3:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=NCc1ccccc1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[SiH3]c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(NCc1ccccc1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |